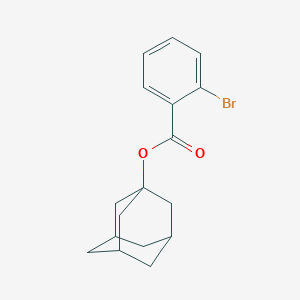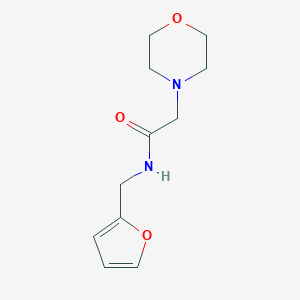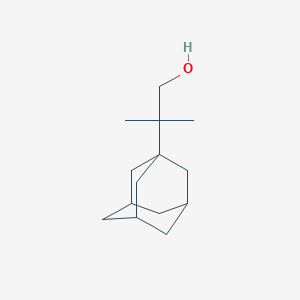![molecular formula C20H16O2 B241804 Benzyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B241804.png)
Benzyl [1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [1,1'-biphenyl]-4-carboxylate, also known as benzyl ester of 4-carboxy-biphenyl, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have potential applications in various fields, including biochemistry, medicine, and materials science.
Mechanism of Action
The mechanism of action of Benzyl [1,1'-biphenyl]-4-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. It has also been found to inhibit the production of inflammatory cytokines, leading to its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have various biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation and inhibit the growth of cancer cells. It has also been found to have potential as an anti-oxidant, with studies showing that it can scavenge free radicals and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using Benzyl [1,1'-biphenyl]-4-carboxylate in lab experiments is its unique properties, which make it suitable for various applications. However, one limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Benzyl [1,1'-biphenyl]-4-carboxylate. One potential area of research is the development of new anti-cancer agents based on this compound. Another potential area of research is the synthesis of new fluorescent probes for the detection of biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as an anti-inflammatory agent.
Synthesis Methods
Benzyl [1,1'-biphenyl]-4-carboxylate is synthesized through a specific method called the Suzuki-Miyaura cross-coupling reaction. This reaction involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst. The reaction results in the formation of a carbon-carbon bond between the aryl halide and the boronic acid, leading to the formation of the desired product.
Scientific Research Applications
Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have potential applications in various scientific research fields. In biochemistry, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for use in gas storage and separation. It has also been used in the synthesis of fluorescent probes for the detection of biological molecules.
In medicine, Benzyl [1,1'-biphenyl]-4-carboxylate has been found to have potential as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and preventing cell proliferation. It has also been found to have potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models.
properties
Product Name |
Benzyl [1,1'-biphenyl]-4-carboxylate |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
benzyl 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c21-20(22-15-16-7-3-1-4-8-16)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
FLYIMCRIZNIKLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



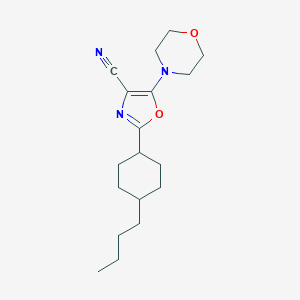
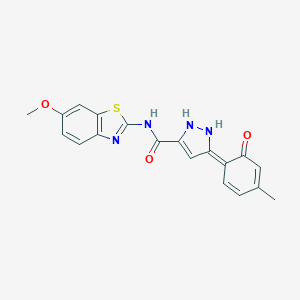

![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)
![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)

